molecular formula C18H12Cl3OP B1605349 Phosphine oxide, tris(p-chlorophenyl)- CAS No. 4576-56-1

Phosphine oxide, tris(p-chlorophenyl)-

Cat. No. B1605349
CAS RN: 4576-56-1
M. Wt: 381.6 g/mol
InChI Key: GJBIMMKVOGMMLP-UHFFFAOYSA-N
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Description

Phosphine oxide, tris(p-chlorophenyl)- (TCPO) is a chemical compound commonly used in chemical synthesis and research. It is a colorless crystalline solid that is soluble in organic solvents. TCPO is of great interest to scientists due to its unique properties and potential applications in various fields.

Scientific Research Applications

Chemistry of Coordination Compounds

Tris(p-chlorophenyl)phosphine oxide is used in the formation of complex coordination compounds. For instance, derivatives of tris(1-phenyl-1 H-1,2,3-triazol-4-yl)phosphine oxide react with rhenium(V) to form binuclear complexes with unique dihydroxyphosphoranato or diarylphosphinato ligands. These complexes are significant in inorganic chemistry due to their unusual ligand structure and potential applications in catalysis and materials science (Li, Hagenbach, & Abram, 2019).

Material Science and Electrochemistry

In the field of material science, tris(p-chlorophenyl)phosphine oxide derivatives are used as additives in high-voltage lithium-ion batteries. For example, tris(pentafluorophenyl)phosphine improves the cycling performance of lithium-ion batteries by forming a protective film on the electrode surfaces. This innovation is crucial for enhancing the efficiency and longevity of high-voltage battery systems (Xu et al., 2012).

Polymer Chemistry

Phosphine oxide-based conjugated microporous polymers, synthesized using tris(p-chlorophenyl)phosphine oxide derivatives, exhibit excellent carbon dioxide capture properties. These polymers are significant in addressing environmental concerns related to CO2 emissions and are used for gas storage and separation due to their high surface area and selectivity (Qiao et al., 2015).

Catalysis and Ligand Chemistry

Tris(p-chlorophenyl)phosphine oxide is also used in the synthesis of novel ligands and coordination compounds. These compounds are significant in catalysis, where they can influence reaction mechanisms and efficiencies. For instance, diiron butane-1,2-dithiolate complexes containing tris(4-chlorophenyl)phosphine have been synthesized and characterized for their potential applications in catalysis and material science (Lin et al., 2020).

Environmental Science

In environmental studies, tris(p-chlorophenyl)phosphine oxide derivatives are monitored as potential contaminants in water systems. For example, organophosphate esters, often used as flame retardants and plasticizers, have been detected in river water, indicating the need for environmental monitoring of these compounds (Wang et al., 2015).

properties

IUPAC Name

1-bis(4-chlorophenyl)phosphoryl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBIMMKVOGMMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196613
Record name Phosphine oxide, tris(p-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine oxide, tris(p-chlorophenyl)-

CAS RN

4576-56-1
Record name Tris(4-chlorophenyl)phosphine oxide
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URL https://commonchemistry.cas.org/detail?cas_rn=4576-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, tris(p-chlorophenyl)-
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Record name Tris(p-chlorophenyl)phosphine oxide
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Record name Phosphine oxide, tris(p-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-chlorophenyl)phosphine oxide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Swor - 1964 - commons.und.edu
To study the valence shell expansion of phosphorus, a system had to be employed• which permitted control of the availability and distribution of electrons to the phosphorus atom. The …
Number of citations: 0 commons.und.edu

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